molecular formula C12H18F6N3OP B13416940 4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate CAS No. 68413-86-5

4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate

Cat. No.: B13416940
CAS No.: 68413-86-5
M. Wt: 365.25 g/mol
InChI Key: FDLDJYIQUMDJDF-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate is a diazonium salt that is widely used in organic synthesis and various industrial applications. Diazonium salts are known for their versatility in forming azo compounds, which are essential in dye and pigment industries. This particular compound is notable for its stability and reactivity, making it a valuable reagent in chemical research and industrial processes.

Preparation Methods

The synthesis of 4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Diethylamino)-2-ethoxyaniline. The process begins with the preparation of 4-(Diethylamino)-2-ethoxyaniline, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures to ensure the stability of the diazonium compound. The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid .

Chemical Reactions Analysis

4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.

    Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.

    Oxidation Reactions: Under certain conditions, it can undergo oxidation to form nitroso compounds.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles such as phenols and amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and other transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar compounds to 4-(Diethylamino)-2-ethoxybenzenediazonium hexafluorophosphate include other diazonium salts such as 4-(Diethylamino)-2-hydroxybenzenediazonium hexafluorophosphate and 4-(Diethylamino)-2-methoxybenzenediazonium hexafluorophosphate. These compounds share similar reactivity and applications but may differ in terms of stability and specific reactivity patterns. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and stability in various chemical reactions .

Properties

CAS No.

68413-86-5

Molecular Formula

C12H18F6N3OP

Molecular Weight

365.25 g/mol

IUPAC Name

4-(diethylamino)-2-ethoxybenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C12H18N3O.F6P/c1-4-15(5-2)10-7-8-11(14-13)12(9-10)16-6-3;1-7(2,3,4,5)6/h7-9H,4-6H2,1-3H3;/q+1;-1

InChI Key

FDLDJYIQUMDJDF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)[N+]#N)OCC.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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